(1,1'-Biphenyl)-3,3',4,4'-tetramine tetrahydrochloride dihydrate
(1,1'-Biphenyl)-3,3',4,4'-tetramine tetrahydrochloride dihydrate
Brand Name:
Vulcanchem
CAS No.:
167684-17-5
VCID:
VC0062653
InChI:
InChI=1S/C12H14N4.4ClH.2H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;;;/h1-6H,13-16H2;4*1H;2*1H2
SMILES:
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.O.Cl.Cl.Cl.Cl
Molecular Formula:
C12H22Cl4N4O2
Molecular Weight:
396.1 g/mol
(1,1'-Biphenyl)-3,3',4,4'-tetramine tetrahydrochloride dihydrate
CAS No.: 167684-17-5
Main Products
VCID: VC0062653
Molecular Formula: C12H22Cl4N4O2
Molecular Weight: 396.1 g/mol
CAS No. | 167684-17-5 |
---|---|
Product Name | (1,1'-Biphenyl)-3,3',4,4'-tetramine tetrahydrochloride dihydrate |
Molecular Formula | C12H22Cl4N4O2 |
Molecular Weight | 396.1 g/mol |
IUPAC Name | 4-(3,4-diaminophenyl)benzene-1,2-diamine;dihydrate;tetrahydrochloride |
Standard InChI | InChI=1S/C12H14N4.4ClH.2H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;;;/h1-6H,13-16H2;4*1H;2*1H2 |
Standard InChIKey | BXIYIGBKSGVJOS-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.O.Cl.Cl.Cl.Cl |
Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.O.Cl.Cl.Cl.Cl |
PubChem Compound | 2829715 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume